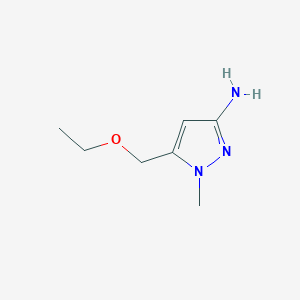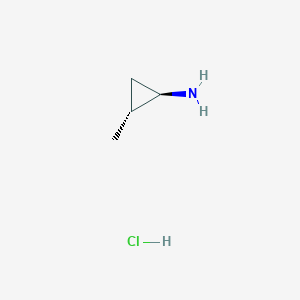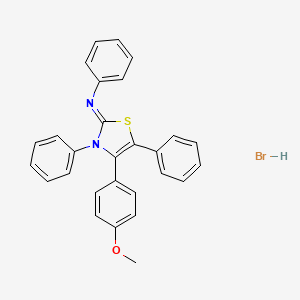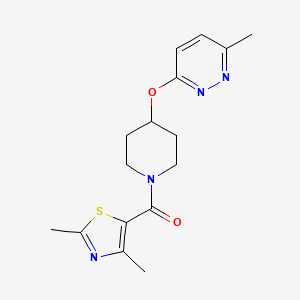
5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has been synthesized using various methods. This compound has been extensively studied for its potential applications in different fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine has been extensively studied for its potential applications in different fields of scientific research. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, this compound has been shown to have anti-fungal and anti-bacterial properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It may also act by modulating the activity of certain receptors, such as the cannabinoid receptors, which are involved in pain perception.
Biochemical and physiological effects:
Studies have shown that 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain perception. It has also been shown to have anti-fungal and anti-bacterial properties, making it a potential candidate for the development of new pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine in lab experiments is its potential to be used as a lead compound for the development of new drugs with specific properties. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the development of new pesticides based on this compound for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, there is a need for the development of new methods for the synthesis of this compound with higher yields and purity.
Conclusion:
In conclusion, 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in different fields, including medicine, agriculture, and material science. Although the mechanism of action of this compound is not fully understood, it has been shown to have anti-inflammatory, analgesic, anti-fungal, and anti-bacterial properties. Further studies are needed to fully understand the potential of this compound and to develop new drugs and pesticides based on it.
Méthodes De Synthèse
The synthesis of 5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine has been reported in various scientific literature. One of the most common methods is the reaction between 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoline and ethyl chloroacetate in the presence of triethylamine. Another method involves the reaction between 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoline and ethyl bromoacetate in the presence of sodium hydride. The yield of the synthesis reaction varies depending on the method used.
Propriétés
IUPAC Name |
5-(ethoxymethyl)-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-11-5-6-4-7(8)9-10(6)2/h4H,3,5H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFRJHFMVWLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2800133.png)





![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2800141.png)


![2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2800147.png)
![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2800150.png)


![2,2,2-trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B2800156.png)